molecular formula C23H23N3O5S B1258770 N-benzoylampicillin

N-benzoylampicillin

Cat. No.: B1258770
M. Wt: 453.5 g/mol
InChI Key: CXJJYKZWBRYMST-PZTGFMGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoylampicillin is a semi-synthetic β-lactam antibiotic derived from ampicillin, modified by the introduction of a benzoyl group at the N-position. This structural alteration aims to enhance pharmacokinetic properties, such as oral bioavailability and stability against β-lactamases, while retaining antibacterial activity against Gram-positive and Gram-negative pathogens. The benzoyl moiety may influence solubility, plasma protein binding, and resistance to enzymatic degradation, making it a subject of interest in antibiotic development .

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-benzamido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H23N3O5S/c1-23(2)17(22(30)31)26-20(29)16(21(26)32-23)25-19(28)15(13-9-5-3-6-10-13)24-18(27)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3,(H,24,27)(H,25,28)(H,30,31)/t15-,16-,17+,21-/m1/s1

InChI Key

CXJJYKZWBRYMST-PZTGFMGMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The benzoyl group in N-benzoylampicillin distinguishes it from other ampicillin derivatives. Key structural analogs include:

Compound Substituent Key Structural Features Biological Impact
This compound N-benzoyl Enhanced lipophilicity; potential resistance to hydrolysis Improved tissue penetration, extended half-life
Ampicillin N-H High polarity; susceptible to β-lactamases Rapid renal clearance, shorter half-life
Benzathine benzylpenicillin N,N'-dibenzylethylenediamine salt Low solubility, depot formulation Prolonged release, used for chronic infections

Pharmacokinetic and Pharmacodynamic Profiles

  • In contrast, benzathine benzylpenicillin’s poor solubility limits it to intramuscular administration but ensures sustained release .
  • Stability : The benzoyl group may shield the β-lactam ring from enzymatic degradation, akin to strategies used in clavulanic acid combinations. However, this requires empirical validation.
  • Antimicrobial Spectrum : Similar to ampicillin, this compound likely targets penicillin-binding proteins (PBPs), but its enhanced stability could expand efficacy against β-lactamase-producing strains.

Regulatory and Clinical Considerations

Bioequivalence and Standardization

Regulatory guidelines for generic antibiotics, such as those outlined by the EMA and China’s National Medical Products Administration (NMPA), emphasize bioequivalence studies, safety profiles, and quality control. For this compound, establishing a reference standard (e.g., against ampicillin or benzathine benzylpenicillin) would require comparative dissolution testing and pharmacokinetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzoylampicillin
Reactant of Route 2
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